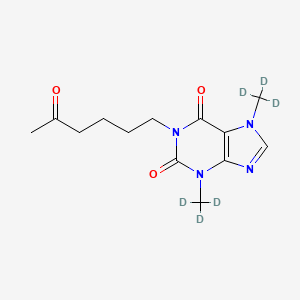

Pentoxifylline-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

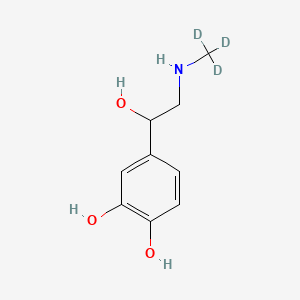

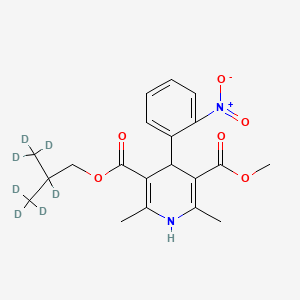

Pentoxifilina-d6 es un derivado deuterado de Pentoxifilina, un derivado de metilxantina. La Pentoxifilina se utiliza principalmente como agente hemorreológico para mejorar el flujo sanguíneo y reducir la viscosidad de la sangre. El etiquetado con deuterio en Pentoxifilina-d6 lo hace particularmente útil en estudios farmacocinéticos como estándar interno para el análisis de espectrometría de masas .

Métodos De Preparación

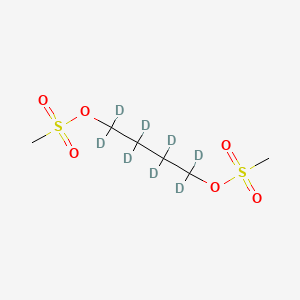

Rutas sintéticas y condiciones de reacción: La síntesis de Pentoxifilina-d6 implica la incorporación de átomos de deuterio en la molécula de Pentoxifilina. Esto se puede lograr mediante diversos métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un método común implica la sustitución de átomos de hidrógeno por deuterio en presencia de una base y un disolvente deuterados .

Métodos de producción industrial: La producción industrial de Pentoxifilina-d6 normalmente implica la síntesis a gran escala utilizando reactivos deuterados. El proceso incluye múltiples pasos como reacciones de intercambio de deuterio, purificación y control de calidad para garantizar la alta pureza del producto final. El uso de técnicas avanzadas como la cromatografía líquida y la espectrometría de masas es esencial para la caracterización y validación del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Pentoxifilina-d6 experimenta diversas reacciones químicas similares a su contraparte no deuterada. Estas incluyen:

Reducción: Las reacciones de reducción pueden convertir la Pentoxifilina-d6 de nuevo a su compuesto padre u otras formas reducidas.

Sustitución: Los átomos de deuterio en la Pentoxifilina-d6 pueden ser sustituidos por otros átomos o grupos bajo condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos halogenados y las bases se utilizan comúnmente para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos de la Pentoxifilina-d6, como la lisofilina y la 1-(3-carboxipropil)-3,7-dimetilxantina .

Aplicaciones Científicas De Investigación

Pentoxifilina-d6 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La Pentoxifilina-d6 ejerce sus efectos modulando las propiedades reológicas de la sangre. Inhibe la fosfodiesterasa, lo que lleva a un aumento en los niveles intracelulares de monofosfato de adenosina cíclico. Esto da como resultado una disminución de la viscosidad sanguínea, una mejor flexibilidad de los eritrocitos y una reducción de la agregación plaquetaria. El compuesto también tiene propiedades antiinflamatorias e inmunomoduladoras, que contribuyen a sus efectos terapéuticos .

Compuestos similares:

Cilostazol: Otro inhibidor de la fosfodiesterasa utilizado para tratar la claudicación intermitente.

Teofilina: Un derivado de metilxantina con propiedades broncodilatadoras.

Singularidad de la Pentoxifilina-d6: La Pentoxifilina-d6 es única debido a su etiquetado con deuterio, lo que mejora su estabilidad y permite una cuantificación precisa en estudios farmacocinéticos. Esto la convierte en una herramienta valiosa en el desarrollo e investigación de fármacos .

Comparación Con Compuestos Similares

Cilostazol: Another phosphodiesterase inhibitor used to treat intermittent claudication.

Theophylline: A methylxanthine derivative with bronchodilator properties.

Uniqueness of Pentoxifylline-d6: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Propiedades

IUPAC Name |

1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPFEZZEUUWMEJ-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676102 |

Source

|

| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185878-98-1 |

Source

|

| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B562960.png)